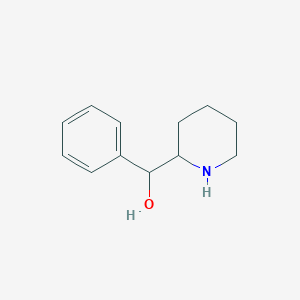

Phenyl(piperidin-2-yl)methanol

Description

Phenyl(piperidin-2-yl)methanol is a chiral secondary alcohol featuring a piperidine ring substituted at the 2-position with a hydroxymethylphenyl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity, solubility, and metabolic stability. It serves as a key intermediate in synthesizing neuroactive agents, kinase inhibitors, and receptor modulators .

Properties

IUPAC Name |

phenyl(piperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-3,6-7,11-14H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCPDFBYBSINPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280033 | |

| Record name | phenyl(piperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23702-98-9 | |

| Record name | 23702-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(piperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl(piperidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of phenyl(piperidin-2-yl)methanol typically involves the construction of the piperidine ring system followed by the introduction of the phenyl and hydroxymethyl groups. The key synthetic steps include:

- Formation of intermediates such as 2-phenyl-2-(piperidin-2-yl) acetamide or ketones.

- Reduction of ketones to the corresponding alcohols with controlled stereochemistry.

- Functional group manipulations to introduce or reveal the hydroxyl group at the methanol position.

Synthesis via Ketone Reduction Using Chiral Reducing Agents

A prominent method involves the preparation of a ketone intermediate, followed by stereoselective reduction to yield this compound with threo configuration.

- Weinreb amide reaction: The Weinreb amide (a N-methoxy-N-methylamide) is reacted with a phenyllithium derivative in an ethereal solvent (e.g., diethyl ether) at temperatures ranging from −30 °C to room temperature to form a ketone intermediate.

- Stereoselective reduction: The ketone is reduced using selective hydride reagents such as potassium tri-sec-butylborohydride (K-Selectride®) or lithium tri-sec-butylborohydride (L-Selectride®) in tetrahydrofuran at temperatures between −78 °C and room temperature. This step yields the threo-configured alcohol intermediate.

- Further reduction: The carbamate group can be reduced to an aminoalcohol using lithium aluminum hydride in tetrahydrofuran, yielding the threo N-methylaminoalcohol.

- High stereoselectivity favoring the threo isomer.

- Control over reaction conditions to optimize yield and purity.

Functional Group Transformations and N-Alkylation

Following the formation of the threo alcohol intermediate, further transformations include:

- Conversion of the hydroxyl group to a leaving group, such as a methanesulfonate, using methylsulfonyl chloride in dichloromethane with triethylamine at 0 °C to room temperature.

- Substitution of the leaving group with ammonia in ethanol under autoclave conditions at −50 °C to room temperature to yield the desired amine.

- Alternatively, deprotection of carbamates with aqueous potassium hydroxide in methanol followed by N-alkylation with halogenated alkyl derivatives in the presence of potassium carbonate in N,N-dimethylformamide at 25–100 °C.

One-Pot Processes and Acid-Catalyzed Reactions

A one-pot synthesis approach has been described for related compounds such as methylphenidate hydrochloride, which involves:

- Treating threo-2-phenyl-2-(piperidin-2-yl)acetamide with methanol in the presence of an acid catalyst (e.g., alcoholic hydrochloric acid).

- Maintaining the reaction at controlled temperatures (e.g., 41–42 °C) for extended periods (up to 20 hours).

- Use of trimethyl orthoformate to facilitate further transformations.

This approach emphasizes efficiency and high purity yields, which can be adapted to synthesize this compound derivatives with high stereochemical purity.

Alternative Synthetic Routes: Pyridine Oxime Hydrogenation

Another synthetic variant involves:

- Quaternization of pyridine oxime with methyl trifluoromethanesulfonate in diethyl ether at room temperature.

- Hydrogenation of the resulting pyridinium salt in the presence of platinum oxide catalyst under acidic conditions (e.g., ethanol and 1 N HCl).

- This yields the diamine intermediate with a threo/erythro diastereomeric ratio of approximately 9:1.

- Subsequent purification by salt formation and recrystallization yields the pure threo isomer.

This method is particularly useful when R1 is a methyl group and X is hydrogen, providing a route to chiral diamine intermediates.

Coupling Reactions to Form Benzamide Derivatives

This compound derivatives can be further elaborated by coupling with activated acids or acid chlorides to form benzamide derivatives:

- Diamines are coupled with activated acid derivatives under standard peptide coupling conditions.

- The reaction yields N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives, which have therapeutic applications.

- The coupling step is typically followed by hydrogenation or deprotection steps to yield the final compound.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The stereochemistry of this compound is crucial for biological activity; thus, methods favoring the threo isomer are preferred.

- Use of selective hydride reducing agents (K-Selectride, L-Selectride) provides high stereoselectivity.

- One-pot processes improve efficiency and reduce purification steps.

- The preparation of chiral intermediates can be achieved by resolution or enantioselective synthesis using chiral Weinreb amides.

- Functional group interconversions are key to accessing diverse derivatives for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Phenyl(piperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine or phenyl derivatives.

Scientific Research Applications

Chemistry: Phenyl(piperidin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs with anticancer, antiviral, and antimicrobial properties .

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules .

Mechanism of Action

The mechanism of action of phenyl(piperidin-2-yl)methanol involves its interaction with specific molecular targets. For instance, some piperidine derivatives are known to bind to DNA via intercalation, affecting the replication and transcription processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Functional Groups : Esterification of the alcohol (e.g., methylphenidate derivatives) enhances blood-brain barrier penetration, critical for CNS-targeted drugs .

- Aromatic Modifications : Halogenation (e.g., 3,4-dichloro in 3,4-CTMP HCl) increases lipophilicity and metabolic stability but may introduce toxicity risks .

Key Findings :

- Reductive Amination : Widely used for piperidine-containing analogues, though yields vary with steric hindrance .

- C–H Activation : Advanced methods like γ-C–H olefination enable precise functionalization of complex scaffolds (e.g., 83% yield for ethoxyphenyl derivatives) .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Solubility

Key Insights :

- Solubility: Alcohol derivatives (e.g., this compound) exhibit moderate solubility in polar aprotic solvents, while esterified forms (e.g., methylphenidate) improve solubility in ethanol .

- Target Selectivity: Piperidine-ethanol derivatives show potent SSTR2 inhibition (IC₅₀ = 13.0 µM), whereas MEK inhibitors like XL518 leverage piperidin-2-yl groups for sub-nanomolar potency .

Clinical and Preclinical Relevance

- Oncology Applications: Piperidine-containing MEK inhibitors (e.g., XL518) demonstrate robust antitumor efficacy in preclinical models, though this compound itself lacks direct evidence in oncology .

Biological Activity

Phenyl(piperidin-2-yl)methanol, also known by its CAS number 23702-98-9, is an organic compound characterized by a piperidine ring substituted with a phenyl group and a hydroxyl group at the second carbon atom. This compound belongs to a broader class of piperidine derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors in the central nervous system. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed pharmacological effects. Piperidine derivatives, including this compound, have been reported to affect multiple biochemical pathways depending on their structural characteristics and therapeutic applications.

Cellular Effects

This compound has demonstrated a wide range of effects on cellular functions, impacting cell signaling pathways, gene expression, and cellular metabolism. The interactions at the molecular level can involve binding to biomolecules and enzyme modulation, which are critical for its biological efficacy.

Research Applications

This compound is explored for various applications in scientific research:

- Medicinal Chemistry : Investigated for potential pharmacological activities including analgesic properties and treatment for neurological disorders.

- Synthesis of Complex Molecules : Used as a building block in the synthesis of more complex organic molecules due to its unique structure.

Comparative Biological Activity

To understand the biological activity of this compound better, it is essential to compare it with similar compounds. The following table summarizes some key differences and similarities with related piperidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with phenyl and hydroxymethyl groups | Analgesic, potential CNS activity |

| (S)-(1-Phenylpiperidin-2-yl)methanol | Chiral variant with different pharmacological properties | Ligand in receptor studies |

| 2-Phenylpiperidine | Phenyl group at a different position | Altered reactivity and biological activity |

Pharmacological Studies

- Analgesic Properties : A study investigated the analgesic effects of piperidine derivatives, highlighting that compounds similar to this compound exhibited significant pain relief in animal models. The mechanism involved modulation of opioid receptors and neurotransmitter systems.

- Antimicrobial Activity : Research has shown that piperidine derivatives possess antimicrobial properties. In vitro studies demonstrated that this compound exhibited inhibitory effects against various bacterial strains, supporting its potential use in developing new antibiotics .

- Enzyme Inhibition : Another study evaluated the inhibition of acetylcholinesterase (AChE) by piperidine derivatives, including this compound. The results indicated that this compound could serve as a lead structure for developing drugs targeting neurodegenerative diseases .

Q & A

What are the established synthetic routes for phenyl(piperidin-2-yl)methanol, and how do reaction conditions influence yield and stereochemistry?

Basic Research Question

this compound is typically synthesized via reductive amination or biocatalytic methods. A key approach involves the enantioselective bioreduction of ketone precursors using microbial strains like Leuconostoc pseudomesenteroides N13, which achieves high enantiomeric excess (ee) under optimized conditions (e.g., pH 7.0, 30°C, and 72-hour incubation) . Statistical tools like inscribed design-based multi-response nonlinear programming can refine parameters (substrate concentration, co-solvent ratio) to maximize ee and yield . For racemic synthesis, reductive amination of phenyl(piperidin-2-yl)ketone with sodium borohydride in methanol is common, though stereochemical control requires chiral auxiliaries or catalysts.

What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, with H and C NMR resolving the piperidine ring conformation and hydroxyl group positioning. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers . LC-MS and HPLC (using C18 columns with acetonitrile/water gradients) assess purity, with impurities quantified via peak area normalization against reference standards .

How can researchers optimize enantiomeric excess (ee) in biocatalytic syntheses of this compound?

Advanced Research Question

Enantioselectivity in biocatalysis depends on substrate loading, co-solvent polarity, and microbial strain selection. For example, Leuconostoc pseudomesenteroides N13 achieves >99% ee for the (S)-enantiomer when using a 10% v/v ethanol-water system and 10 g/L substrate . Design-of-experiments (DoE) models, such as response surface methodology, identify optimal conditions by analyzing interactions between variables (e.g., temperature, pH, agitation). Gram-scale production requires iterative scaling with in-line monitoring to maintain ee during process intensification .

What computational strategies are used to predict the pharmacological activity of this compound derivatives?

Advanced Research Question

Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) evaluate binding affinities to therapeutic targets like PARP1 or MDM2, as demonstrated for structurally similar compounds . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorination at the phenyl ring) with bioactivity. Free energy perturbation (FEP) calculations refine binding mode predictions, while molecular dynamics simulations (200 ns trajectories) assess protein-ligand complex stability under physiological conditions .

How do researchers resolve contradictions in biological activity data across studies on this compound analogs?

Advanced Research Question

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or impurity profiles. Rigorous analytical validation (e.g., LC-MS purity >98% ) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability for cytotoxicity) clarify mechanisms. For example, anti-inflammatory activity in one study but inactivity in another may stem from differences in NF-κB pathway activation thresholds or metabolite interference .

What methodologies are employed to study this compound’s role in glycine transporter 1 (GlyT1) modulation for neuroimaging?

Advanced Research Question

Radiolabeled derivatives like C-labeled N-[phenyl(piperidin-2-yl)methyl]benzamide enable PET imaging of GlyT1 in vivo. Synthesis involves C-methylation of precursor amines under anhydrous conditions, followed by HPLC purification (≥95% radiochemical purity) . Autoradiography and blocking studies with cold compounds validate target specificity, while kinetic modeling (e.g., Logan plot) quantifies tracer uptake in brain regions .

How are impurities and degradation products of this compound monitored during pharmaceutical development?

Advanced Research Question

Forced degradation studies (acid/base hydrolysis, oxidative stress) identify major impurities, which are characterized via LC-MS/MS and compared to reference standards like Ethylphenidate Hydrochloride (a common byproduct in related piperidine syntheses) . Stability-indicating methods (e.g., UPLC with charged aerosol detection) quantify degradation under ICH guidelines (25°C/60% RH for accelerated testing). Thresholds for genotoxic impurities (e.g., alkyl chlorides) follow EMA Q3D limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.